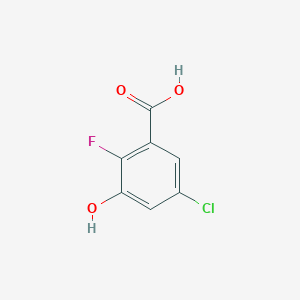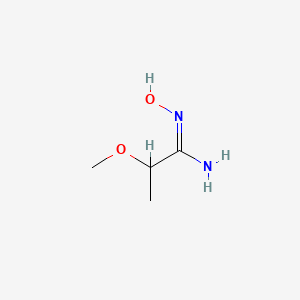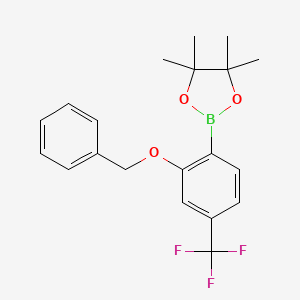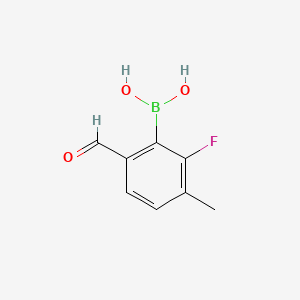
2-Fluoro-6-formyl-3-methylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-formyl-3-methylphenylboronic acid is an organoboron compound with the molecular formula C8H8BFO3 and a molecular weight of 181.96 g/mol . It is a solid compound that is used in various chemical reactions, particularly in the field of organic synthesis.
Métodos De Preparación
The synthesis of 2-Fluoro-6-formyl-3-methylphenylboronic acid typically involves the reaction of 2-Fluoro-3-methylbenzaldehyde with a boronic acid derivative. The reaction conditions often include the use of a palladium catalyst and a base in an organic solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
2-Fluoro-6-formyl-3-methylphenylboronic acid is known to undergo several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
2-Fluoro-6-formyl-3-methylphenylboronic acid has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, which can be further studied for their biological properties.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-formyl-3-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
2-Fluoro-6-formyl-3-methylphenylboronic acid can be compared with other similar compounds such as:
2-Fluoro-6-methoxyphenylboronic acid: This compound has a methoxy group instead of a formyl group and is used in similar coupling reactions.
3-Fluorophenylboronic acid: This compound lacks the formyl and methyl groups and is used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions.
Propiedades
Fórmula molecular |
C8H8BFO3 |
|---|---|
Peso molecular |
181.96 g/mol |
Nombre IUPAC |
(2-fluoro-6-formyl-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BFO3/c1-5-2-3-6(4-11)7(8(5)10)9(12)13/h2-4,12-13H,1H3 |
Clave InChI |
KRDFJGJFWVURKQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1F)C)C=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



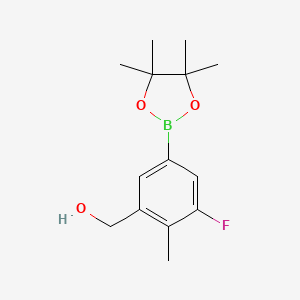

![(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14030229.png)

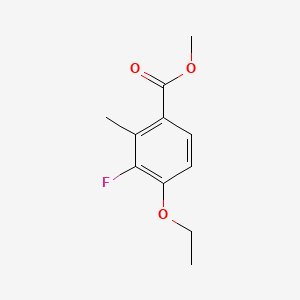
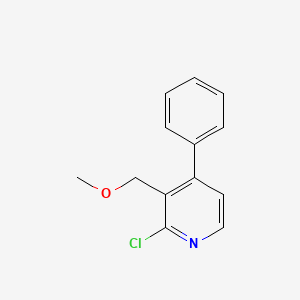
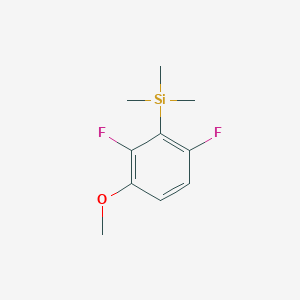
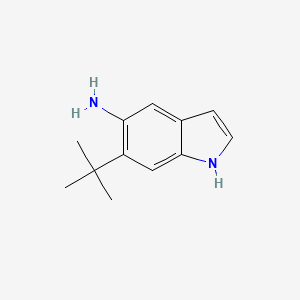
![(Z)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine](/img/structure/B14030271.png)
![1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14030273.png)
